13-Oxabicyclo(10.1.0)tridecadiene
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Overview
Description
13-Oxabicyclo(10.1.0)tridecadiene: is a bicyclic organic compound with the molecular formula C12H18O It is characterized by a unique structure that includes a bicyclic framework with an oxygen atom incorporated into one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo(10.1.0)tridecadiene typically involves cyclization reactions that form the bicyclic structure. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 13-Oxabicyclo(10.1.0)tridecadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: In chemistry, 13-Oxabicyclo(10.1.0)tridecadiene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activity against various diseases, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 13-Oxabicyclo(10.1.0)tridecadiene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- 13-Oxabicyclo(10.1.0)trideca-1,3-diene
- cis-Bicyclo(10.1.0)tridecane
Comparison: Compared to similar compounds, 13-Oxabicyclo(10.1.0)tridecadiene is unique due to the presence of an oxygen atom in its bicyclic structure. This oxygen atom imparts different chemical reactivity and properties compared to its hydrocarbon analogs. For example, the oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
42394-05-8 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1E,3Z)-13-oxabicyclo[10.1.0]trideca-1,3-diene |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h5,7,9,12H,1-4,6,8,10H2/b7-5-,11-9+ |
InChI Key |
APOHERQVXMYBFG-BABZSUFTSA-N |
Isomeric SMILES |
C1CCC/C=C\C=C\2/C(O2)CCC1 |
Canonical SMILES |
C1CCCC=CC=C2C(O2)CCC1 |
Origin of Product |
United States |
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